![molecular formula C17H21N3O4 B2642645 4-(4-ethoxyphenyl)-6-(2-hydroxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 946270-64-0](/img/structure/B2642645.png)
4-(4-ethoxyphenyl)-6-(2-hydroxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione
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Description
4-(4-ethoxyphenyl)-6-(2-hydroxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a useful research compound. Its molecular formula is C17H21N3O4 and its molecular weight is 331.372. The purity is usually 95%.
BenchChem offers high-quality 4-(4-ethoxyphenyl)-6-(2-hydroxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-ethoxyphenyl)-6-(2-hydroxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Pharmaceutical Applications
This compound has been identified in a patent application as a derivative of pyrrolo[2,3-d]pyrimidine or pyrazolo[3,4-d]pyrimidine . The patent suggests that this compound, or its stereoisomer, tautomer, deuterated form, N-oxide, solvate, metabolite, pharmaceutically acceptable salt or prodrug, could have potential pharmaceutical applications .
Synthesis of Novel Compounds
In a study published in the Journal of the Chemical Society, Perkin Transactions 1, suitably functionalized pyrimidine-2,4-diones, which include this compound, were cyclized intramolecularly to yield novel furo[2″,3″:4′,5′]isoxazolo[3′,4′:4,5]pyrido[2,3-d]pyrimidines . This synthesis yielded excellent results, with no side reactions .
DNA Repair Mechanism
A study discovered that pyrano[2,3-d]pyrimidine-2,4-dione derivatives, which could potentially include this compound, have been used as potentiators in combination with DNA damaging cytotoxic agents . These compounds compromise the cancer cell DNA repair mechanism, resulting in genomic dysfunction and cell death .
Cancer Treatment
Building on the previous point, the ability of these compounds to compromise the DNA repair mechanism in cancer cells suggests that they could be used in cancer treatment . By causing genomic dysfunction and cell death, these compounds could potentially inhibit the growth of cancer cells .
Drug Development
The compound’s potential use in pharmaceutical applications and cancer treatment suggests that it could be used in drug development . The compound could be used to develop new drugs that target specific diseases or conditions .
Chemical Research
The compound’s role in the synthesis of novel compounds suggests that it could be used in chemical research . Researchers could use this compound to explore new chemical reactions and synthesize new compounds .
properties
IUPAC Name |
4-(4-ethoxyphenyl)-6-(2-hydroxypropyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4/c1-3-24-12-6-4-11(5-7-12)15-14-13(18-17(23)19-15)9-20(16(14)22)8-10(2)21/h4-7,10,15,21H,3,8-9H2,1-2H3,(H2,18,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFOZQNWCLPCJBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2C3=C(CN(C3=O)CC(C)O)NC(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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